2-Methoxy-5-nitrobenzaldehyde
CAS No.: 25016-02-8
Cat. No.: VC3705760
Molecular Formula: C8H7NO4
Molecular Weight: 181.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 25016-02-8 |
|---|---|
| Molecular Formula | C8H7NO4 |
| Molecular Weight | 181.15 g/mol |
| IUPAC Name | 2-methoxy-5-nitrobenzaldehyde |
| Standard InChI | InChI=1S/C8H7NO4/c1-13-8-3-2-7(9(11)12)4-6(8)5-10/h2-5H,1H3 |
| Standard InChI Key | YWVSKFXYEWMHEO-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)[N+](=O)[O-])C=O |
| Canonical SMILES | COC1=C(C=C(C=C1)[N+](=O)[O-])C=O |
Introduction
Chemical Identity and Structure
2-Methoxy-5-nitrobenzaldehyde is an organic compound characterized by its aromatic structure with multiple functional groups. The benzaldehyde framework contains a methoxy group (-OCH3) at position 2 and a nitro group (-NO2) at position 5, creating a molecule with distinctive reactivity patterns .
Identification Parameters
The compound is unambiguously identified through several standardized parameters:
| Parameter | Value |
|---|---|
| CAS Number | 25016-02-8 |
| Molecular Formula | C₈H₇NO₄ |
| Molecular Weight | 181.15 g/mol |
| IUPAC Name | 2-Methoxy-5-nitrobenzaldehyde |
| InChI Key | YWVSKFXYEWMHEO-UHFFFAOYSA-N |
The compound is known by several synonyms in scientific and commercial literature, including Benzaldehyde, 2-methoxy-5-nitro-; o-Anisaldehyde, 5-nitro-; 3-Nitro-6-methoxybenzaldehyde; and 5-Nitro-2-methoxybenzaldehyde .
Structural Characteristics
The molecular structure features three key functional groups that determine its chemical behavior:
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Aldehyde group (-CHO): Located at position 1, providing reactivity for condensation reactions
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Methoxy group (-OCH3): At position 2, creating an electron-donating effect
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Nitro group (-NO2): At position 5, functioning as an electron-withdrawing group
The interplay between these electronic effects gives the compound its distinctive reactivity profile and makes it valuable for organic synthesis applications .
Physical Properties
2-Methoxy-5-nitrobenzaldehyde exists as a solid at standard temperature and pressure, typically appearing as a yellow to brown crystalline substance . Its physical characteristics make it suitable for various laboratory applications and synthetic processes.
Key Physical Parameters
Solubility Profile
Chemical Reactivity
The reactivity of 2-Methoxy-5-nitrobenzaldehyde is primarily determined by its three functional groups, each contributing distinct reaction pathways.
Aldehyde Reactions
The aldehyde group readily participates in various organic transformations:
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Oxidation reactions: Conversion to carboxylic acids
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Reduction reactions: Formation of primary alcohols
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Condensation reactions: With amines, hydrazines, and other nucleophiles
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Aldol reactions: Self-condensation or reactions with other carbonyl compounds
Influence of Substituents
The methoxy and nitro groups significantly influence the reactivity of the benzaldehyde core:
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The methoxy group (-OCH3) at position 2:
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Acts as an electron-donating group
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Activates the aromatic ring toward electrophilic substitution
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Provides steric effects that may influence reaction pathways
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The nitro group (-NO2) at position 5:
The opposing electronic effects of these substituents create a regioselective reaction environment that can be exploited in targeted synthetic applications.
Synthesis Methods
Several approaches have been documented for the synthesis of 2-Methoxy-5-nitrobenzaldehyde, with the most common method involving the methylation of 2-hydroxy-5-nitrobenzaldehyde.
Methylation of Hydroxybenzaldehyde
A typical synthesis procedure involves:
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Starting with 2-hydroxy-5-nitrobenzaldehyde
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Methylation using methyl iodide and potassium carbonate in DMF
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Room temperature reaction for 12 hours
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Precipitation by pouring into ice
A scaled-up industrial procedure reported uses:
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2-hydroxy-5-nitrobenzaldehyde (1.6 kg)
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DMF (8.0 L)
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Potassium carbonate (2.6 kg)
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Methyl iodide (1.5 kg)
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Reaction temperature of 40-50°C
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HPLC monitoring until completion
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Water addition (16 L) followed by filtration and drying
Alternative Synthetic Routes
Alternative methods may include:
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Direct nitration of 2-methoxybenzaldehyde
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Oxidation of 2-methoxy-5-nitrotoluene
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Formylation of 1-methoxy-4-nitrobenzene
These methods offer different advantages depending on starting material availability and specific reaction conditions required .
Applications in Research and Industry
2-Methoxy-5-nitrobenzaldehyde serves as a versatile building block with numerous applications across different fields.
Pharmaceutical Intermediates
The compound is particularly valuable in pharmaceutical synthesis as a precursor for various drug candidates. Its multiple functional groups allow for selective transformations leading to complex molecular architectures . It has been utilized in the synthesis of compounds with potential:
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Anti-inflammatory properties
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Antimicrobial activity
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Anticancer applications
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Central nervous system modulation
Agrochemical Development
In agrochemical research, 2-Methoxy-5-nitrobenzaldehyde serves as an intermediate for developing compounds with pesticidal, herbicidal, or plant growth regulatory properties .
Research Applications
Beyond commercial applications, the compound is frequently employed in academic research as:
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A model substrate for studying reaction mechanisms
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A building block for heterocyclic synthesis
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A precursor for materials science applications
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A probe for investigating structure-activity relationships in medicinal chemistry
| Supplier | Quantity | Price | Currency |
|---|---|---|---|
| CymitQuimica | 5g | 47.00 | EUR |
| CymitQuimica | 25g | 142.00 | EUR |
| CymitQuimica (IN-DA002Q6C) | 250mg | 30.00 | EUR |
| CymitQuimica (IN-DA002Q6C) | 1g | 27.00 | EUR |
| CymitQuimica (IN-DA002Q6C) | 5g | 62.00 | EUR |
| CymitQuimica (IN-DA002Q6C) | 10g | 75.00 | EUR |
| CymitQuimica (IN-DA002Q6C) | 25g | 122.00 | EUR |
| CymitQuimica (54-OR400049) | 1g | 36.00 | EUR |
| CymitQuimica (54-OR400049) | 5g | 51.00 | EUR |
| CymitQuimica (54-OR400049) | 25g | 220.00 | EUR |
| CymitQuimica (54-OR400049) | 100g | 794.00 | EUR |
| ChemUniverse | 100mg | 34.00 | USD |
| ChemUniverse | 250mg | 41.00 | USD |
| ChemUniverse | 1g | 53.00 | USD |
The pricing reflects the compound's relative complexity and specialized applications, with bulk pricing offering economies of scale for larger-quantity users .
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